molecular formula C11H16FN B13259185 N-(butan-2-yl)-2-fluoro-5-methylaniline

N-(butan-2-yl)-2-fluoro-5-methylaniline

Cat. No.: B13259185
M. Wt: 181.25 g/mol
InChI Key: CYEIQQKNVAOWMH-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-fluoro-5-methylaniline is an organic compound that belongs to the class of anilines It features a butan-2-yl group attached to the nitrogen atom of the aniline ring, with a fluorine atom at the 2-position and a methyl group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-fluoro-5-methylaniline typically involves the following steps:

    Nitration: The starting material, 2-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is alkylated with butan-2-yl halide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-fluoro-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(butan-2-yl)-2-fluoro-5-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-fluoro-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-fluoroaniline: Lacks the methyl group at the 5-position.

    N-(butan-2-yl)-5-methylaniline: Lacks the fluorine atom at the 2-position.

    N-(butan-2-yl)-2,5-dimethylaniline: Contains an additional methyl group at the 2-position.

Uniqueness

N-(butan-2-yl)-2-fluoro-5-methylaniline is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butan-2-yl-2-fluoro-5-methylaniline

InChI

InChI=1S/C11H16FN/c1-4-9(3)13-11-7-8(2)5-6-10(11)12/h5-7,9,13H,4H2,1-3H3

InChI Key

CYEIQQKNVAOWMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=CC(=C1)C)F

Origin of Product

United States

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